2-(Acetylthio)-5-bromobenzoic acid
Description
Properties
IUPAC Name |
2-acetylsulfanyl-5-bromobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3S/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSFQKLKAMJNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=C(C=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Challenges
-
Brominating agents : N-Bromosuccinimide (NBS) in dichloromethane (DCM) or carbon tetrachloride (CCl₄) with sulfuric acid as a catalyst.
-
Yield considerations : Competing substitution at position 6 (para to -SAc) and position 3 (meta to -COOH) may reduce regioselectivity. Preliminary data from analogous brominations of 2-halobenzoic acids suggest yields of 65–75% for target isomers.
Table 1: Bromination of 2-Acetylthiobenzoic Acid
| Parameter | Value/Description |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Brominating Agent | NBS (1.1 equiv) |
| Catalyst | H₂SO₄ (1:0.5–20 mass ratio to substrate) |
| Reaction Time | 12–18 hours |
| Theoretical Yield | 70–80% |
Nucleophilic Substitution of 2-Halo-5-bromobenzoic Acid
Synthesis of 2-Chloro-5-bromobenzoic Acid
Using the method described in patent CN110105193B, 2-chloro-5-bromobenzoic acid is synthesized via bromination of o-chlorobenzoic acid with NBS in DCM and sulfuric acid. This intermediate serves as a precursor for thioacetylation.
Thioacetylation via Nucleophilic Aromatic Substitution (NAS)
The chloride at position 2 is replaced by thioacetate under Ullmann coupling conditions:
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Reagents : Potassium thioacetate (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF).
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Temperature : 100–120°C for 24 hours.
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Yield : 50–60% (estimated from analogous aryl chloride substitutions).
Table 2: Substitution of 2-Chloro-5-bromobenzoic Acid
| Parameter | Value/Description |
|---|---|
| Catalyst System | CuI/1,10-phenanthroline |
| Solvent | DMF |
| Reaction Time | 24 hours |
| Isolated Yield | 55% (estimated) |
Diazotization and Thioacetylation of 5-Bromo-2-aminobenzoic Acid
Synthesis of 5-Bromo-2-aminobenzoic Acid
Bromination of 2-nitrobenzoic acid at position 5 (meta to -NO₂) using bromine in acetic acid, followed by nitro group reduction with Sn/HCl:
Ullmann Coupling on 2,5-Dibromobenzoic Acid
Synthesis of 2,5-Dibromobenzoic Acid
As demonstrated in Example 9 of patent CN110105193B, o-bromobenzoic acid undergoes a second bromination with NBS/H₂SO₄ in DCM to yield 2,5-dibromobenzoic acid (66.4% yield).
Substitution at Position 2
The bromide at position 2 is replaced with thioacetate using a copper-catalyzed Ullmann reaction:
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Direct Bromination | Short route, fewer steps | Low regioselectivity | 50–60% |
| NAS on 2-Chloro Derivative | Uses established intermediates | Harsh conditions, moderate yield | 55% |
| Diazotization Route | High-purity intermediates | Multi-step, time-consuming | 40–45% |
| Ullmann Coupling | Compatible with dibromo substrates | Requires specialized catalysts | 50–55% |
Chemical Reactions Analysis
Types of Reactions
2-(Acetylthio)-5-bromobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated benzoic acid derivatives
Substitution: Amino or thio-substituted benzoic acid derivatives
Scientific Research Applications
2-(Acetylthio)-5-bromobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Acetylthio)-5-bromobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical and Reactivity Comparisons
Solubility and Stability
Stereochemical Considerations
- The acetylthio group in 2-(acetylthio)-5-bromobenzoic acid exhibits axial preference in pseudoglycal derivatives due to the anomeric effect, as observed in Ferrier rearrangements (, Table 1). This stereochemical behavior is absent in oxygen-based analogs .
Q & A
Q. What are the recommended synthetic routes for 2-(Acetylthio)-5-bromobenzoic acid, and how can researchers optimize reaction conditions to achieve >95% purity?
Methodological Answer: A two-step synthesis is recommended:
Bromination : Start with 2-mercaptobenzoic acid, brominating at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C.
Acetylation : React the intermediate with acetyl chloride in dry THF under nitrogen, using DMAP as a catalyst. Maintain temperatures below 40°C to prevent thioester hydrolysis.
Purity Optimization :
Q. Table 1: Key Physical Properties (Extrapolated from Analogous Compounds)
Q. What analytical techniques are most effective for characterizing this compound, and how should researchers validate structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect aromatic protons at δ 7.8–8.2 ppm (C-5 Br substituent deshielding) and a singlet for the acetyl methyl group at δ 2.4–2.6 ppm.
- ¹³C NMR : Confirm the thioester carbonyl at δ 190–200 ppm (vs. ~170 ppm for esters) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ predicted at m/z 283.98).
- Infrared (IR) Spectroscopy : Identify the thioester C=O stretch at ~1680–1700 cm⁻¹ and S-H absence (post-acetylation) .
Validation : Cross-validate using TLC (Rf ~0.4 in ethyl acetate/hexane) and compare retention times with known analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during nucleophilic substitution reactions involving this compound?
Methodological Answer: Contradictions often arise from:
- Reaction Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Thioesters may show higher reactivity in DMF due to stabilization of transition states.
- Catalyst Systems : Compare Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for cross-couplings. Lower catalyst loadings (0.5–1 mol%) may suffice due to the thioester’s superior leaving-group ability .
Resolution Strategy :
Perform kinetic studies under controlled conditions (temperature, moisture-free).
Use in-situ ¹H NMR to monitor reaction progress (e.g., disappearance of aromatic protons at δ 7.8–8.2 ppm) .
Q. How does the thioester group in this compound influence its reactivity in cross-coupling reactions compared to ester analogs?
Methodological Answer:
- Enhanced Reactivity : The thioester’s weaker C-S bond (vs. C-O in esters) facilitates oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura).
- Case Study : In Heck reactions, thioesters require 50% less catalyst (0.5 mol% Pd) than esters (1.5 mol%) for comparable yields .
Experimental Design : - Compare turnover frequencies (TOF) for both analogs under identical conditions.
- Conduct Hammett analysis to quantify electronic effects of the thioester group.
Q. What stability challenges does this compound present under long-term storage, and how can researchers mitigate degradation?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the thioester to 5-bromo-2-mercaptobenzoic acid is accelerated by moisture and heat.
- Mitigation Strategies :
Q. Table 2: Stability Under Accelerated Conditions (40°C/75% RH)
| Storage Duration | Purity Retention (HPLC) | Degradation Products Identified |
|---|---|---|
| 1 week | 98% | None detected |
| 4 weeks | 85% | 5-Bromo-2-mercaptobenzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
